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Compound of Interest

Compound Name: 2-Phenyl-1-(thiazol-2-yl)ethanone

CAS No.: 144774-99-2

Cat. No.: B182345 Get Quote

Structural Dynamics, Synthesis, and Application in
ADC Payloads
Introduction: The Strategic Role of the Ketone
Dolaphenine (Doe) is the C-terminal amino acid unit of Dolastatin 10, a potent antimitotic

pentapeptide isolated from the sea hare Dolabella auricularia.[1][2] Due to the high potency of

Dolastatin 10, its structural analogs (MMAE, MMAF) have become the "warheads" of choice for

FDA-approved Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin.

The Dolaphenine Precursor Ketone—chemically defined as Benzyl 2-thiazolyl ketone (or 1-

(1,3-thiazol-2-yl)-2-phenylethan-1-one)—is the pivotal intermediate. It serves as the scaffold for

introducing the chiral amine center required for the biological activity of the final peptide.

Structural Characterization
The precursor ketone represents a convergence of a thiazole heterocycle and a benzyl moiety

via a carbonyl bridge.
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Feature Specification

Common Name Benzyl 2-thiazolyl ketone

IUPAC Name 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one

CAS Number 104651-32-9 (General Reference)

Molecular Formula C₁₁H₉NOS

Molecular Weight 203.26 g/mol

Hybridization Carbonyl C: sp²; Thiazole C: sp²; Benzylic C: sp³

Key Functional Groups
1,3-Thiazole ring (electron-deficient), Ketone

(reactive electrophile), Phenyl group

2.1 Spectroscopic Signature (Predicted)
¹H NMR (CDCl₃): Singlet at ~4.4 ppm (2H, benzylic -CH₂-); Multiplets at 7.2–7.4 ppm

(Phenyl); Doublets at ~7.6 and ~8.0 ppm (Thiazole protons).

IR Spectrum: Strong carbonyl stretch (C=O) at ~1680–1690 cm⁻¹ (lowered frequency due to

conjugation with the thiazole ring).

Synthetic Route & Mechanistic Insight
The synthesis of the Dolaphenine precursor ketone requires the coupling of a thiazole

nucleophile with a phenylacetic acid derivative. The subsequent transformation to Dolaphenine

involves a stereoselective reduction and amination.

3.1 Mechanism: Thiazolyl Acylation (The Pettit/Genet Method)
The most robust route involves the lithiation of thiazole followed by reaction with an activated

phenylacetic acid derivative (e.g., Weinreb amide or Acid Chloride).

Lithiation: 2-Bromothiazole or Thiazole is treated with n-Butyllithium (n-BuLi) at -78°C to

generate 2-lithiothiazole.

Acylation: The lithiated species attacks the electrophilic carbonyl of N-methoxy-N-methyl-2-

phenylacetamide (Weinreb amide).
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Hydrolysis: The stable tetrahedral intermediate collapses upon acidic workup to release the

Benzyl 2-thiazolyl ketone.

Why this path? Direct reaction with acid chlorides often leads to over-addition (forming tertiary

alcohols). The Weinreb amide prevents this by forming a stable chelated intermediate that only

collapses to the ketone after quenching.

3.2 Pathway Visualization
The following diagram illustrates the flow from raw materials to the chiral Dolaphenine unit via

the ketone intermediate.
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Caption: Figure 1. Synthetic pathway converting raw thiazole and phenylacetic derivatives into

the Dolaphenine precursor ketone and subsequent chiral amine.

Experimental Protocol: Synthesis of Benzyl 2-Thiazolyl
Ketone
Safety Warning: This protocol involves pyrophoric reagents (n-BuLi) and cryogenic conditions.

Perform in a strictly anhydrous environment under inert atmosphere (Argon/Nitrogen).

Reagents
Thiazole (or 2-Bromothiazole)

n-Butyllithium (1.6M in hexanes)

N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide)
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Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology
Cryogenic Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar

and rubber septum. Purge with Argon. Add anhydrous THF (50 mL).

Lithiation: Cool the flask to -78°C (Dry ice/Acetone bath). Add Thiazole (1.0 eq) via syringe.

Slowly add n-BuLi (1.1 eq) dropwise over 20 minutes.

Mechanistic Note: The C2 position of thiazole is most acidic. Low temperature is critical to

prevent ring fragmentation (ring opening).

Coupling: Stir the lithiated mixture for 30 minutes at -78°C. Dissolve the Weinreb amide (1.0

eq) in minimal anhydrous THF and add dropwise to the reaction mixture.

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash

with brine, and dry over anhydrous Na₂SO₄.

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography

(Silica gel, Hexanes/EtOAc gradient).

Target: The ketone typically elutes as a yellow/orange oil or low-melting solid.

Downstream Application: The Chiral Challenge
The ketone itself is achiral. The biological activity of Dolastatin 10 resides in the (S)-

configuration of the Dolaphenine amine.

Transformation: The ketone is subjected to asymmetric transfer hydrogenation (e.g., using a

Ru-catalyst and chiral ligand or Brown's reagent Ipc2BCl) to yield the (S)-alcohol with high

enantiomeric excess (ee > 95%).
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Amination: The alcohol is converted to the amine (Dolaphenine) often via a Mitsunobu

reaction with phthalimide or DPPA (diphenylphosphoryl azide) followed by reduction,

retaining or inverting stereochemistry as dictated by the specific reagents.

Disambiguation & References
Disambiguation Note: If you arrived here searching for the precursor to Dolophine

(Methadone), the relevant "ketone" is Methadone itself (6-dimethylamino-4,4-diphenyl-3-

heptanone) or its synthetic antecedent, the Methadone Intermediate Nitrile (4-dimethylamino-

2,2-diphenylvaleronitrile). The chemistry described above (Thiazole/Peptide) is not applicable

to Methadone synthesis.

References
Pettit, G. R., et al. (1987).[3] "The isolation and structure of a remarkable marine animal

antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society.[3]

Miyazaki, K., et al. (1995). "Synthesis of dolastatin 10 analogs and their biological activity."

Chemical & Pharmaceutical Bulletin. (Describes the ketone synthesis for structural variants).

PubChem Compound Summary. "(S)-Dolaphenine." National Center for Biotechnology

Information.

Shioiri, T., et al. (1993). "Total synthesis of dolastatin 10." Tetrahedron. (Details the Weinreb

amide route to the thiazolyl ketone).

MedChemExpress. "Dolaphenine hydrochloride."[4] Product Datasheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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